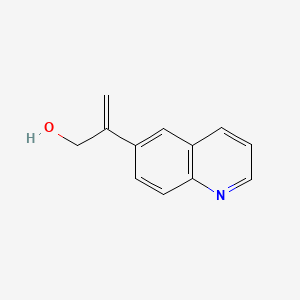
2-(Quinolin-6-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinolin-6-yl)prop-2-en-1-ol is an organic compound that features a quinoline ring attached to a propenol group Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-6-yl)prop-2-en-1-ol typically involves the reaction of quinoline derivatives with appropriate propenol precursors. One common method includes the condensation of quinoline-6-carbaldehyde with propenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form quinolinyl-propenone derivatives.
Reduction: The compound can be reduced to form quinolinyl-propanol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinolinyl-propenone derivatives.
Reduction: Quinolinyl-propanol derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
2-(Quinolin-6-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Quinolin-6-yl)prop-2-en-1-ol is largely dependent on its interaction with biological targets. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and exerting its biological effects.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimicrobial and antimalarial properties.
Quinolin-2-one: A derivative with applications in drug synthesis and materials science.
Quinolin-6-yl-propanol: A reduced form with different biological activities.
Uniqueness: 2-(Quinolin-6-yl)prop-2-en-1-ol is unique due to the presence of both the quinoline ring and the propenol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2056020-57-4 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-quinolin-6-ylprop-2-en-1-ol |
InChI |
InChI=1S/C12H11NO/c1-9(8-14)10-4-5-12-11(7-10)3-2-6-13-12/h2-7,14H,1,8H2 |
InChI Key |
FDPZMSMONRHEJS-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


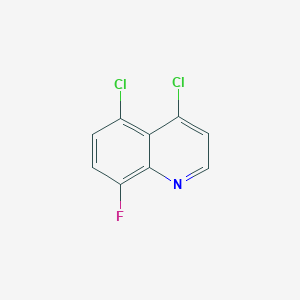
![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
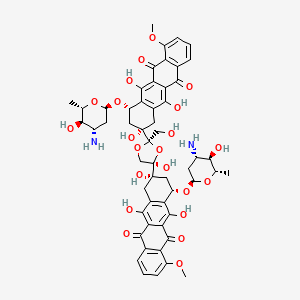

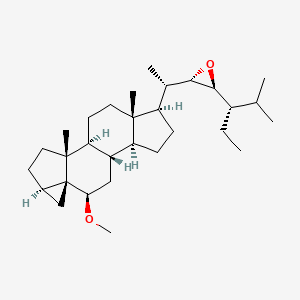
![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)
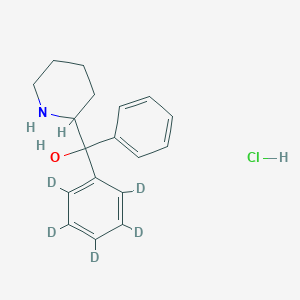

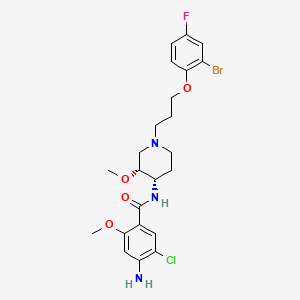

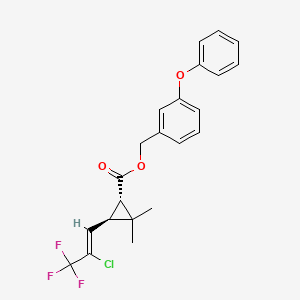
![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)
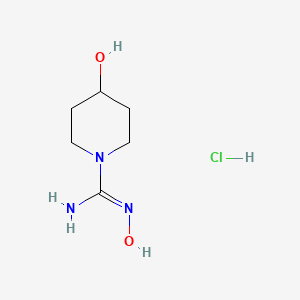
amine](/img/structure/B13449324.png)
